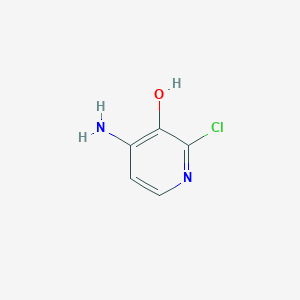

4-Amino-2-chloropyridin-3-OL

Vue d'ensemble

Description

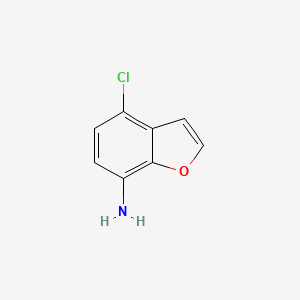

4-Amino-2-chloropyridin-3-ol is a chemical compound with the CAS Number: 1227508-94-2 . It has a molecular weight of 144.56 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in physical form .

Molecular Structure Analysis

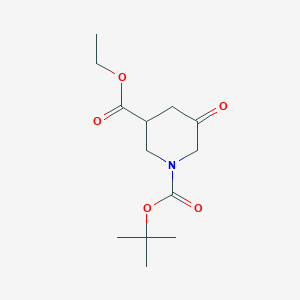

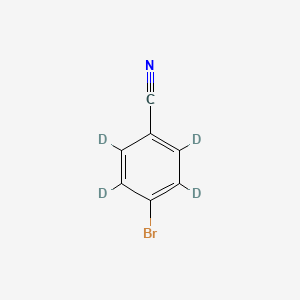

The molecular structure of this compound is represented by the linear formula C5H5ClN2O . The InChI Code for this compound is 1S/C5H5ClN2O/c6-5-4 (9)3 (7)1-2-8-5/h1-2,9H, (H2,7,8) .Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

4-Amino-2-chloropyridin-3-OL: est largement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa structure permet la création de médicaments à base de pyridine, qui comprennent les antihistaminiques, les anti-inflammatoires et les sédatifs. La présence à la fois de groupes amino et chloro en fait un précurseur polyvalent pour les médicaments qui nécessitent une réactivité spécifique pour leur synthèse .

Synthèse agrochimique

Dans le domaine de l'agrochimie, ce composé sert de composant essentiel au développement de pesticides, d'herbicides et de fongicides. Ses propriétés chimiques facilitent la création de composés efficaces pour protéger les cultures contre les ravageurs et les maladies, améliorant ainsi la productivité agricole .

Fabrication de colorants

La réactivité du composé est également exploitée dans la production de pigments colorés et de colorants. Il agit comme précurseur dans la synthèse de molécules de colorants complexes, qui sont utilisées dans diverses industries, notamment les textiles et les encres .

Matériaux photochromiques

This compound: est utilisé dans la création de matériaux photochromiques. Ces matériaux changent de couleur lorsqu'ils sont exposés à la lumière, et ils ont des applications dans les lunettes de soleil, les fenêtres et les dispositifs optiques .

Agents antitumoraux

Le composé a trouvé des applications dans la synthèse de médicaments antitumoraux. Son cadre moléculaire est incorporé dans des médicaments conçus pour lutter contre diverses formes de cancer, soulignant son importance en chimie médicinale .

Médicaments antiviraux

C'est également un ingrédient clé dans la production de médicaments antiviraux. La recherche continue sur de nouveaux médicaments pour les infections virales repose souvent sur des intermédiaires comme This compound en raison de sa structure chimique adaptable .

Régulateurs de croissance

Dans le secteur agricole, ce composé est utilisé pour synthétiser des régulateurs de croissance. Ces substances contrôlent ou modifient les processus de croissance des plantes, tels que la floraison, la fructification et le développement des racines .

Recherche chimique

Enfin, This compound fait lui-même l'objet de recherches chimiques. Les scientifiques étudient ses propriétés et ses réactions pour développer de nouvelles méthodologies de synthèse et comprendre son rôle dans divers processus chimiques .

Safety and Hazards

The safety information for 4-Amino-2-chloropyridin-3-OL indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315-H319-H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mécanisme D'action

Target of Action

4-Amino-2-chloropyridin-3-OL is an important pharmaceutical and pesticide intermediate . It is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . The primary targets of this compound are the biochemical pathways involved in plant growth regulation .

Mode of Action

It is known that it interacts with its targets to promote plant growth . This interaction likely involves binding to specific receptors or enzymes, triggering a series of biochemical reactions that ultimately lead to enhanced plant growth .

Biochemical Pathways

This compound affects the biochemical pathways involved in plant growth regulation . By interacting with these pathways, it promotes tissue growth, bud development, and green preservation . The downstream effects of these interactions include increased yield in various fruit crops such as apple, pear, grape, and peach .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability

Result of Action

The result of the action of this compound is enhanced plant growth . This is achieved through its effects on tissue growth, bud development, and green preservation . Additionally, it has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it may be more effective in moist environments. Additionally, it is recommended to be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.

Analyse Biochimique

Biochemical Properties

4-Amino-2-chloropyridin-3-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis . It is involved in the preparation of 3-deazacytosine and 1,6-naphthyridines, which are essential in drug synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system upon exposure, indicating its potential impact on cellular respiration . The compound’s interaction with cellular components can lead to changes in cell function, highlighting its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid, demonstrating its ability to participate in complex biochemical reactions . The compound’s effects at the molecular level include enzyme inhibition or activation and alterations in gene expression, contributing to its diverse applications in biochemical studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, with a melting point of 90-94°C Studies have shown that the compound’s stability and degradation can influence its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s safe application in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these processes is essential for optimizing the compound’s use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and its overall efficacy in research and development.

Propriétés

IUPAC Name |

4-amino-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCSGFKTKREJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857274 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227508-94-2 | |

| Record name | 4-Amino-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)